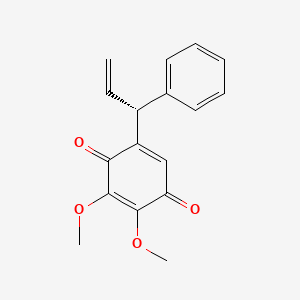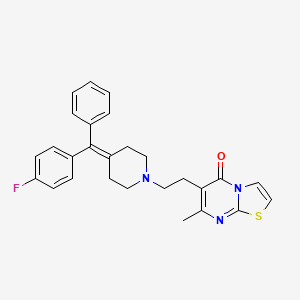
(-)-Rabdoternin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Rabdoternin A is a naturally occurring compound isolated from the plant Rabdosia ternifolia. It belongs to the class of diterpenoids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Rabdoternin A involves several steps, starting from readily available starting materials. The key steps include:
Cyclization: Formation of the core diterpenoid structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, carbonyl, and methoxy groups through various organic reactions.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and scalability of the synthetic routes. Biotechnological approaches, such as microbial fermentation and plant cell culture, are also being explored for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Rabdoternin A undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Introduction of different substituents on the aromatic ring using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities.
Applications De Recherche Scientifique
(-)-Rabdoternin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Studies have shown its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of (-)-Rabdoternin A involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Anti-cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes involved in microbial metabolism.
Comparaison Avec Des Composés Similaires
(-)-Rabdoternin A is compared with other diterpenoids such as:
Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic AMP levels.
Taxol: A well-known anti-cancer agent that stabilizes microtubules and inhibits cell division.
Andrographolide: Exhibits anti-inflammatory and anti-cancer properties similar to this compound.
Uniqueness: this compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to target multiple pathways makes it a promising candidate for further research and development.
Propriétés
Numéro CAS |
128887-80-9 |
|---|---|
Formule moléculaire |
C20H28O6 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(1R,2R,5S,7R,8R,9S,10S,11R)-7,9,10,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-16-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-5-6-11-18-8-4-7-17(2,3)12(18)15(23)20(25,26-16(18)24)19(11,13(9)21)14(10)22/h10-15,21-23,25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14?,15-,18+,19-,20+/m0/s1 |
Clé InChI |
DWBNAAUVBIEEOE-WVTLLFIISA-N |
SMILES |
CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)C |
SMILES isomérique |
CC1(CCC[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4O)C(=C)[C@H]5O)(OC3=O)O)O)C |
SMILES canonique |
CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(-)-Rabdoternin A; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)

![3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1678707.png)
![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)



![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)


